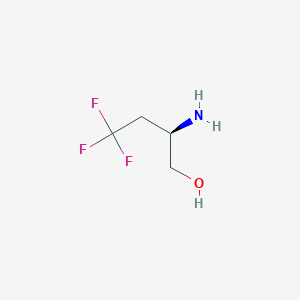
(R)-2-Amino-4,4,4-trifluorobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-4,4,4-trifluorobutan-1-ol is a chiral compound with a unique structure characterized by the presence of an amino group and a trifluoromethyl group on a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4,4,4-trifluorobutan-1-ol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran (THF) to enhance the selectivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-4,4,4-trifluorobutan-1-ol may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions are crucial to achieving efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4,4,4-trifluorobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines or secondary alcohols.
Scientific Research Applications
®-2-Amino-4,4,4-trifluorobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-4,4,4-trifluorobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-4,4,4-trifluorobutan-1-ol: The enantiomer of the compound with similar properties but different biological activity.
2-Amino-4,4,4-trifluorobutan-1-ol: The racemic mixture containing both enantiomers.
2-Amino-4,4,4-trifluorobutan-2-ol: A structural isomer with the amino group on a different carbon atom.
Uniqueness
®-2-Amino-4,4,4-trifluorobutan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. The presence of the trifluoromethyl group also imparts unique chemical properties, such as increased stability and lipophilicity, making it valuable in various applications.
Properties
Molecular Formula |
C4H8F3NO |
|---|---|
Molecular Weight |
143.11 g/mol |
IUPAC Name |
(2R)-2-amino-4,4,4-trifluorobutan-1-ol |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2,8H2/t3-/m1/s1 |
InChI Key |
CYRIDDDXXMMLMU-GSVOUGTGSA-N |
Isomeric SMILES |
C([C@H](CO)N)C(F)(F)F |
Canonical SMILES |
C(C(CO)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







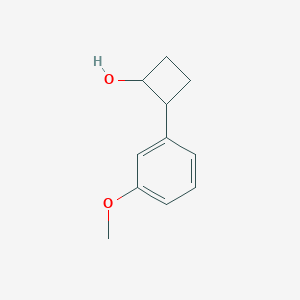
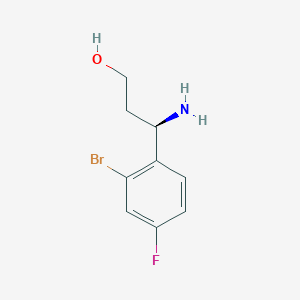
![2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13312619.png)
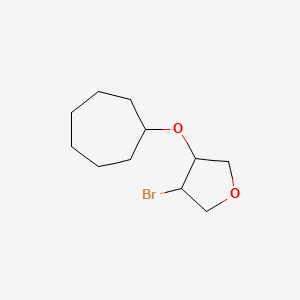
![5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13312625.png)

![9,9-Dimethyl-2-azaspiro[5.5]undecane](/img/structure/B13312634.png)
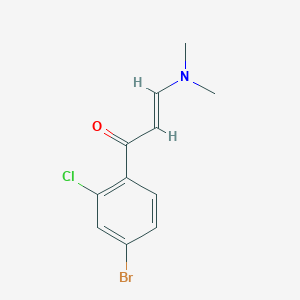
![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine](/img/structure/B13312643.png)
